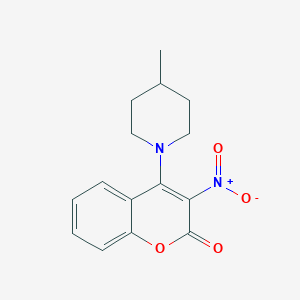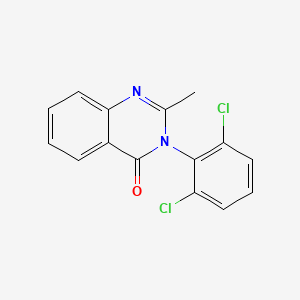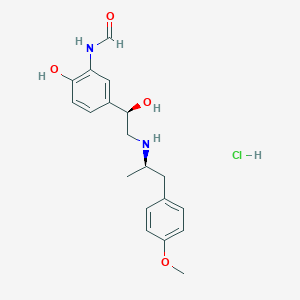
4-(1,2,3,4,6,7,8,9-Octahydrodibenzofuran-4-ylmethyl)-1,2,3,4,6,7,8,9-octahydrodibenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,2,3,4,6,7,8,9-Octahydrodibenzofuran-4-ylmethyl)-1,2,3,4,6,7,8,9-octahydrodibenzofuran is a complex organic compound characterized by its unique dibenzofuran structure. Dibenzofurans are a class of organic compounds with a fused ring system consisting of two benzene rings and one furan ring. This particular compound features an octahydro modification, indicating the addition of hydrogen atoms to the structure, making it fully saturated.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3,4,6,7,8,9-Octahydrodibenzofuran-4-ylmethyl)-1,2,3,4,6,7,8,9-octahydrodibenzofuran typically involves the hydrogenation of dibenzofuran derivatives. The process may include:
Hydrogenation Reaction: Using a catalyst such as palladium on carbon (Pd/C) under high pressure hydrogen gas.
Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures (50-100°C) and pressures (50-100 psi).
Industrial Production Methods
Industrial production methods would likely scale up the hydrogenation process using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions would be crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Further reduction can be achieved using hydrogen gas and a suitable catalyst.
Substitution: Electrophilic substitution reactions can occur, especially on the benzene rings, using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Halogens in the presence of a Lewis acid catalyst like AlCl₃.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Further hydrogenated derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzofuran: The parent compound with a similar fused ring structure.
Octahydrodibenzofuran: A fully hydrogenated derivative.
Tetrahydrodibenzofuran: A partially hydrogenated derivative.
Uniqueness
4-(1,2,3,4,6,7,8,9-Octahydrodibenzofuran-4-ylmethyl)-1,2,3,4,6,7,8,9-octahydrodibenzofuran is unique due to its specific substitution pattern and full hydrogenation, which may impart distinct chemical and physical properties compared to its analogs.
Propriétés
Numéro CAS |
66612-39-3 |
|---|---|
Formule moléculaire |
C25H32O2 |
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
4-(1,2,3,4,6,7,8,9-octahydrodibenzofuran-4-ylmethyl)-1,2,3,4,6,7,8,9-octahydrodibenzofuran |
InChI |
InChI=1S/C25H32O2/c1-3-13-22-18(9-1)20-11-5-7-16(24(20)26-22)15-17-8-6-12-21-19-10-2-4-14-23(19)27-25(17)21/h16-17H,1-15H2 |
Clé InChI |
WORTVCJWMABZCN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C3=C(O2)C(CCC3)CC4CCCC5=C4OC6=C5CCCC6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


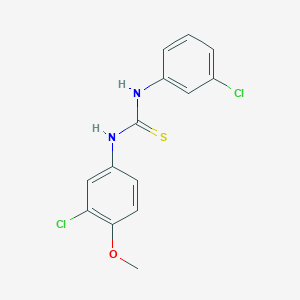
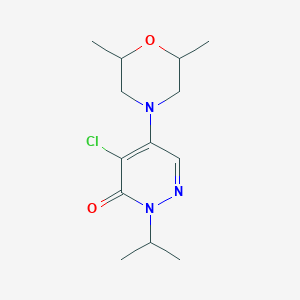
![3-{[(E)-3-Mercapto-5-(5-methyl-2H-pyrazol-3-yl)-[1,2,4]triazol-4-ylimino]-methyl}-phenol](/img/structure/B14147835.png)
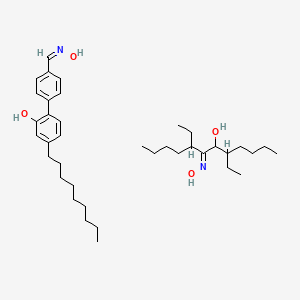
![3-Methoxy-4-methyl-4H-furo[3,2-B]indole-2-carboxylic acid](/img/structure/B14147840.png)
![2-[(3-butyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B14147841.png)
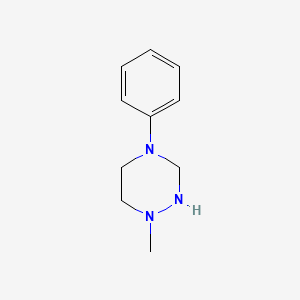
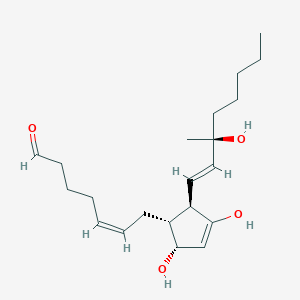

![Ethyl 2-[(4-chloro-6-piperidin-1-yl-1,3,5-triazin-2-yl)amino]acetate](/img/structure/B14147862.png)
![N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B14147863.png)
